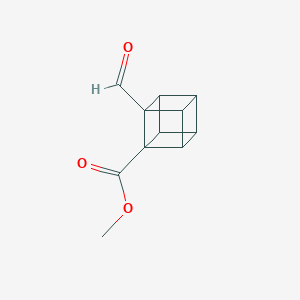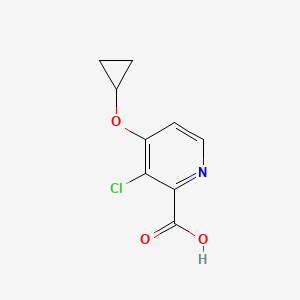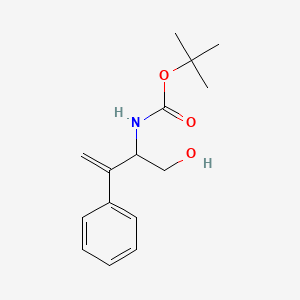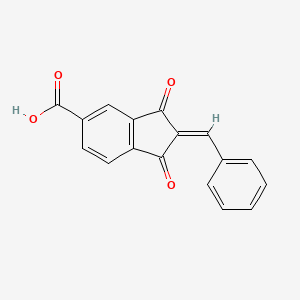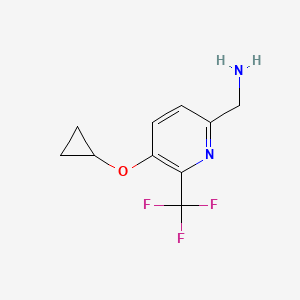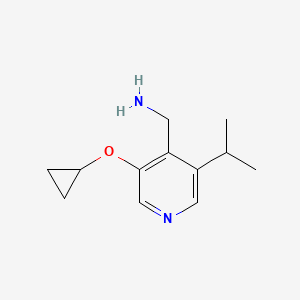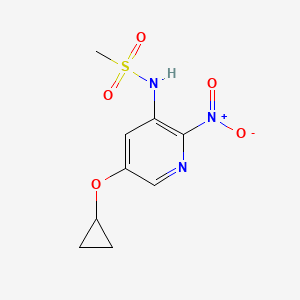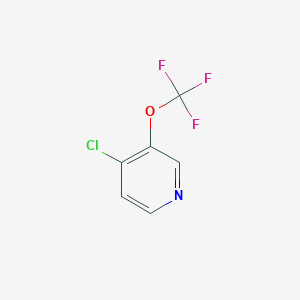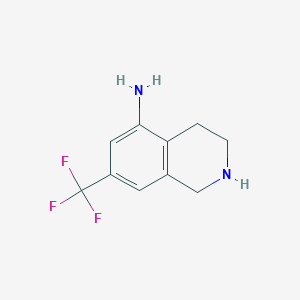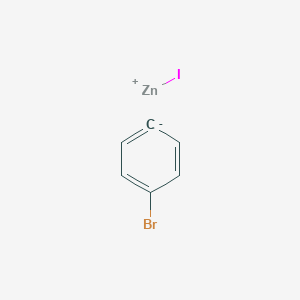
bromobenzene;iodozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromobenzene;iodozinc(1+) is a compound that consists of a benzene ring substituted with a bromine atom and a zinc iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromobenzene is typically synthesized by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The preparation of iodozinc(1+) involves the reaction of zinc with iodine under controlled conditions to form zinc iodide.
Industrial Production Methods
Industrial production of bromobenzene involves the use of large-scale bromination reactors where benzene is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of the product. Zinc iodide is produced by the direct reaction of zinc metal with iodine, often in a solvent such as ethanol to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Bromobenzene;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it forms new carbon-carbon bonds.
Reduction Reactions: Bromobenzene can be reduced to benzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products include phenols, anilines, and other substituted benzenes.
Coupling: Products include biaryls and other complex organic molecules.
Reduction: The major product is benzene.
Scientific Research Applications
Bromobenzene;iodozinc(1+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a hepatotoxic agent.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of flame retardants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromobenzene;iodozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and zinc iodide moieties. The bromine atom can act as a leaving group in substitution reactions, while the zinc iodide can facilitate the formation of organozinc intermediates in coupling reactions . These intermediates can then react with other compounds to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: Similar to bromobenzene but with a fluorine atom instead of bromine.
Chlorobenzene: Contains a chlorine atom instead of bromine.
Iodobenzene: Contains an iodine atom instead of bromine.
Uniqueness
Bromobenzene;iodozinc(1+) is unique due to the presence of both bromine and zinc iodide moieties, which allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
Molecular Formula |
C6H4BrIZn |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
bromobenzene;iodozinc(1+) |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
PLIIAGJFCAKUCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)

